molecular formula C8H17NO2S B13506221 tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate CAS No. 1286768-71-5

tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate

Katalognummer: B13506221
CAS-Nummer: 1286768-71-5
Molekulargewicht: 191.29 g/mol
InChI-Schlüssel: NCVLQTCIRKDURX-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Trifluoroacetic acid or other strong acids are commonly employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: The corresponding amine.

    Substitution: Various substituted carbamates or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Biology: In biological research, this compound is used to modify peptides and proteins, allowing for the study of their structure and function. It can also be used in the synthesis of biologically active molecules.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to protect amine groups during synthesis makes it a valuable tool in medicinal chemistry.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its stability and ease of removal make it an ideal protecting group in large-scale synthesis.

Wirkmechanismus

The mechanism of action of tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate involves the formation of a stable carbamate linkage with the amine group. This protects the amine from unwanted reactions during synthesis. The carbamate group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and the release of the free amine.

Vergleich Mit ähnlichen Verbindungen

    tert-Butyl carbamate: Similar in structure but lacks the sulfanyl group.

    tert-Butyl N-[(2S)-1-hydroxypropan-2-yl]carbamate: Similar but with a hydroxyl group instead of a sulfanyl group.

    tert-Butyl N-[(2S)-1-aminopropan-2-yl]carbamate: Similar but with an amino group instead of a sulfanyl group.

Uniqueness: tert-Butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate is unique due to the presence of the sulfanyl group, which can participate in additional chemical reactions such as oxidation to form sulfoxides or sulfones. This provides additional functionality and versatility in synthetic applications compared to other similar compounds.

Eigenschaften

CAS-Nummer

1286768-71-5

Molekularformel

C8H17NO2S

Molekulargewicht

191.29 g/mol

IUPAC-Name

tert-butyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate

InChI

InChI=1S/C8H17NO2S/c1-6(5-12)9-7(10)11-8(2,3)4/h6,12H,5H2,1-4H3,(H,9,10)/t6-/m0/s1

InChI-Schlüssel

NCVLQTCIRKDURX-LURJTMIESA-N

Isomerische SMILES

C[C@@H](CS)NC(=O)OC(C)(C)C

Kanonische SMILES

CC(CS)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.